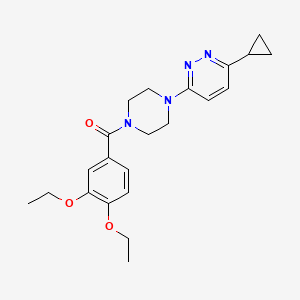
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone is a useful research compound. Its molecular formula is C22H28N4O3 and its molecular weight is 396.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential applications in various fields.
Chemical Structure and Properties
The compound features several key structural components:
- Piperazine Ring : Known for its nucleophilic properties, which allow it to participate in various chemical reactions.
- Pyridazine Moiety : Often associated with neuropharmacological activities.
- Methanone Group : Capable of undergoing nucleophilic addition reactions.
- Diethoxyphenyl Group : Contributes to the compound's lipophilicity and overall biological activity.
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. Compounds with similar structures have shown efficacy as modulators of serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
Key Mechanisms:
- Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating neurotransmitter levels and receptor activities, potentially aiding in the treatment of neurodegenerative diseases.
- Anti-inflammatory Activity : Similar compounds have been noted for their anti-inflammatory effects, suggesting a potential role in managing inflammatory conditions.
In Vitro Studies
Research has demonstrated that derivatives of piperazine-based compounds can significantly influence cell dynamics. For instance, studies on related compounds have shown:
- Induction of mitotic arrest in cancer cells.
- Enhanced sensitivity to apoptotic ligands, making them useful in cancer therapy.
| Compound | Activity | ED50 (nM) | Target |
|---|---|---|---|
| AK301 | Mitotic arrest | 115 | β-tubulin |
| (Similar Compound) | Neuroprotective | Varies | Serotonin receptors |
Case Studies
-
Colon Cancer Sensitization :
A study highlighted a piperazine derivative that effectively sensitized colon cancer cells to apoptosis. The mechanism involved binding to the colchicine-binding domain on β-tubulin, leading to microtubule destabilization and increased apoptosis rates in cancer cells compared to normal cells . -
Psychiatric Disorders :
Compounds structurally related to this compound have been investigated for their effects on serotonin and dopamine receptors, showing promise in alleviating symptoms associated with depression and anxiety.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyridazine ring.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Coupling with the diethoxyphenyl group under optimized conditions.
Eigenschaften
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-3-28-19-9-7-17(15-20(19)29-4-2)22(27)26-13-11-25(12-14-26)21-10-8-18(23-24-21)16-5-6-16/h7-10,15-16H,3-6,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCLCLXAKANBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














